Dimyristoyl phosphatidylglycerol
Description
Significance of Phosphatidylglycerol Lipids in Biological Systems and Model Membranes
Phosphatidylglycerol (PG) is a class of glycerophospholipids that, while often present in low abundance, is considered fundamental for terrestrial life. nih.govnih.gov These anionic lipids are ubiquitous, found in the membranes of bacteria, plants, and mammals, highlighting their essential roles across all three domains of life. nih.gov The negative charge of the PG headgroup is crucial for its electrostatic interactions with proteins and divalent cations, influencing a wide range of cellular processes. nih.govnih.gov
In biological systems, PG is involved in protein folding, protein binding, and the transport of proteins across membranes. nih.gov It also plays a role in maintaining the integrity of the cell envelope during cell proliferation and is a cofactor in the synthesis of the cell wall. nih.gov For instance, in bacterial membranes, which are rich in phosphatidylethanolamine (B1630911) (PE) and PG, the interactions between these two lipids are vital for membrane structure and function. nih.gov In pulmonary surfactant, PG is thought to be important for spreading the surfactant over the alveolar surface. wikipedia.org
The unique properties of PG make it, and its synthetic derivatives like DMPG, excellent components for creating model membranes. These artificial membrane systems, such as lipid bilayers and liposomes, allow researchers to study specific membrane-related phenomena in a controlled environment, free from the complexity of a living cell. nih.govmdpi.com
Overview of Dimyristoyl phosphatidylglycerol as a Foundational Model System in Biophysics
This compound, a PG with two myristoyl (14-carbon saturated) acyl chains, has emerged as a foundational model system in biophysics. Its well-defined chemical structure and phase behavior allow for reproducible and detailed studies of lipid bilayers. The saturated nature of its acyl chains results in a distinct main phase transition temperature (Tm), the temperature at which the lipid bilayer transitions from a more ordered gel state to a more fluid liquid-crystalline state. This property is particularly useful for investigating the influence of temperature on membrane properties and interactions.
DMPG's anionic headgroup makes it an ideal candidate for studying electrostatic interactions at the membrane surface. Researchers utilize DMPG-containing model membranes to investigate how charged molecules, such as proteins, peptides, and ions, interact with and affect the lipid bilayer. nih.govox.ac.uk These studies provide fundamental insights into processes like protein binding to membranes, the activity of antimicrobial peptides, and the role of ions in modulating membrane structure.
Scope and Research Focus of the Outline
This article will provide a detailed examination of this compound within the context of academic research. The subsequent sections will explore the biophysical properties of DMPG, its application in various model membrane systems, its use in studying interactions with other molecules, and its role in the development of drug delivery and gene therapy vectors. The focus will remain strictly on the scientific and research aspects of DMPG, excluding any clinical or dosage-related information.
Structure
2D Structure
Properties
CAS No. |
57618-28-7 |
|---|---|
Molecular Formula |
C34H67O10P |
Molecular Weight |
666.9 g/mol |
IUPAC Name |
[(2R)-3-[[(2S)-2,3-dihydroxypropoxy]-hydroxyphosphoryl]oxy-2-tetradecanoyloxypropyl] tetradecanoate |
InChI |
InChI=1S/C34H67O10P/c1-3-5-7-9-11-13-15-17-19-21-23-25-33(37)41-29-32(30-43-45(39,40)42-28-31(36)27-35)44-34(38)26-24-22-20-18-16-14-12-10-8-6-4-2/h31-32,35-36H,3-30H2,1-2H3,(H,39,40)/t31-,32+/m0/s1 |
InChI Key |
BPHQZTVXXXJVHI-AJQTZOPKSA-N |
SMILES |
CCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCC(CO)O)OC(=O)CCCCCCCCCCCCC |
Isomeric SMILES |
CCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)(O)OC[C@H](CO)O)OC(=O)CCCCCCCCCCCCC |
Canonical SMILES |
CCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCC(CO)O)OC(=O)CCCCCCCCCCCCC |
Synonyms |
1,2-dimyristoyl-sn-glycero-3-(phospho-rac-(1-glycerol)) 1,2-dimyristoyl-sn-glycerol-3-phosphoglycerol dimyristoyl phosphatidylglycerol dimyristoylphosphatidylglycerol DMPG |
Origin of Product |
United States |
Structural and Conformational Dynamics of Dimyristoyl Phosphatidylglycerol Membranes
Thermotropic Phase Behavior and Transition Dynamics
The phase behavior of DMPG membranes is characterized by a transition from a more ordered gel state (Lβ') to a more disordered liquid-crystalline state (Lα) upon heating. This transition is not always a simple, single event and can be influenced by various factors.
Gel-to-Liquid Crystalline Phase Transitions in Dimyristoyl Phosphatidylglycerol Bilayers
Under conditions of high ionic strength (e.g., 100 mM NaCl), DMPG exhibits a thermotropic phase behavior similar to its zwitterionic counterpart, dimyristoyl phosphatidylcholine (DMPC). ku.dkusp.brresearchgate.net It undergoes a relatively sharp gel-to-liquid crystalline phase transition at a temperature (Tm) of approximately 23°C. ku.dkresearchgate.netnih.govavantiresearch.com In this transition, the hydrocarbon chains of the lipid molecules change from a highly ordered, all-trans conformation to a more disordered, fluid state with rotational and lateral mobility. libretexts.org
However, at low ionic strength, the phase transition of DMPG becomes significantly more complex and broad, spanning a wide temperature range from about 18°C to 35°C. nih.govusp.brresearchgate.netmdpi.com This broad transition is not a simple two-state process but involves intermediate phases. ku.dkresearchgate.net
Peculiarities of Intermediate Phases and Non-Lamellar Structures in Low Ionic Strength Environments
In low ionic strength environments, the gel-to-fluid transition of DMPG is characterized by a complex thermal profile with multiple peaks, suggesting the presence of one or more intermediate phases. ku.dkusp.br This intermediate phase, occurring between the gel and liquid-crystalline states, is optically transparent and is associated with a continuous change in membrane packing. nih.govusp.br During this transition, the solution can become highly viscous. ku.dknih.gov
Early theories proposed the formation of a "sponge phase," an extended lipid network, to explain this behavior. nih.gov However, subsequent research using various biophysical techniques has provided evidence against the formation of an extended non-lamellar phase. nih.gov Instead, it is now believed that the intermediate phase consists of highly perforated or porous lamellar bilayers. nih.govnih.govacs.org Small-angle X-ray scattering (SAXS) data support the idea of a lamellar phase with pores (Lp) existing at DMPG concentrations above 70 mM. acs.orgfapesp.br This porous nature is thought to arise from the increased electrostatic repulsion between the negatively charged headgroups at low ionic strength. nih.gov
Ripple Phase Formation and its Implications for Membrane Architecture
The ripple phase (Pβ') is a well-documented intermediate phase observed in many phospholipid bilayers, including those made of phosphatidylcholines, between the gel (Lβ') and liquid-crystalline (Lα) phases. libretexts.orgmdpi.comnih.gov This phase is characterized by periodic, corrugated undulations on the membrane surface. libretexts.org The formation of the ripple phase is generally associated with the lipid headgroup region and is thought to relieve packing frustrations that arise from the mismatch between the headgroup and tail cross-sectional areas. libretexts.org
While the classic ripple phase is more commonly studied in phosphatidylcholine lipids, its formation can be induced in other lipid systems under specific conditions. mdpi.comnih.gov For instance, the interaction of the antimicrobial peptide melittin (B549807) with dimyristoyl phosphatidylserine (B164497) (DMPS) bilayers has been shown to induce a ripple phase. mdpi.com In the context of DMPG, while a classic ripple phase is not its dominant intermediate state at low ionic strength, the concept of membrane curvature and packing frustrations leading to structural modulations is relevant to understanding the formation of the porous structures observed. libretexts.orgmdpi.com The formation of such non-planar structures can have significant implications for membrane functions that are sensitive to local curvature and surface topology.
Influence of Environmental Factors on Membrane Structure
The organization and phase behavior of DMPG bilayers are exquisitely sensitive to the surrounding chemical environment, particularly the ionic strength of the solution and the pH.
Effects of Ionic Strength and Counterions on this compound Bilayer Organization
Ionic strength plays a pivotal role in modulating the structure of DMPG bilayers. ku.dkusp.bravantiresearch.comnih.govresearchgate.netresearchgate.net At low ionic strength, the electrostatic repulsion between the negatively charged phosphate (B84403) groups on the DMPG headgroups is significant, leading to an expansion of the lipid film. researchgate.netnih.gov This repulsion is also a key factor in the formation of the broad, complex phase transition and the intermediate porous phases. ku.dknih.govnih.gov
Increasing the ionic strength with monovalent cations like Na+ screens the negative charges, reducing the electrostatic repulsion. researchgate.netusp.br This leads to a more condensed lipid packing and a sharper, more cooperative gel-to-liquid crystalline phase transition at a lower temperature, similar to that of zwitterionic lipids. ku.dkusp.brresearchgate.net
| Factor | Effect on DMPG Bilayer | Reference |
| Low Ionic Strength | Broad, complex phase transition; formation of porous intermediate phases. | ku.dkusp.brnih.govnih.gov |
| High Ionic Strength (e.g., 100 mM NaCl) | Sharp, cooperative phase transition around 23°C. | ku.dkusp.brresearchgate.net |
| Increasing Monovalent Cations (e.g., Na+) | Screening of negative charges, leading to condensation and a sharper transition. | researchgate.netusp.br |
| Divalent Cations (Ca2+) | Strong binding, leading to significant condensation of the lipid film. | researchgate.netnih.gov |
| Divalent Cations (Mg2+, Sr2+) | Weaker binding, with electrostatic screening being the dominant effect, leading to expansion. | researchgate.netnih.gov |
pH Dependence of this compound Phase Behavior and Headgroup Protonation
The phase behavior of DMPG is also strongly dependent on the pH of the surrounding medium, which directly influences the protonation state of the phosphate headgroup. ku.dkusp.brresearchgate.net The phosphate group of DMPG is ionizable, and its charge state changes with pH. usp.brresearchgate.net
At a pH above 6, the phosphate groups are predominantly deprotonated, carrying a net negative charge. ku.dkusp.br In this state, at low ionic strength, DMPG exhibits its characteristic broad phase transition. ku.dkusp.br As the pH is lowered below 6, the phosphate groups become progressively protonated. ku.dk This neutralization of the headgroup charge reduces the electrostatic repulsion between lipid molecules. researchgate.netnih.gov
Consequently, at low pH (e.g., pH 2), DMPG films are more condensed, and the phase transition becomes sharper and shifts to a higher temperature. ku.dkusp.brresearchgate.netnih.gov The ability to form hydrogen bonds between the protonated headgroups at low pH also contributes to the stabilization of the gel phase. researchgate.netnih.gov The apparent pKa of the DMPG headgroup, the pH at which it is half-protonated, is itself influenced by the ionic strength of the solution. researchgate.net
| pH Range | Headgroup State | Phase Transition Behavior (at low ionic strength) | Reference |
| > 6 | Deprotonated (negatively charged) | Broad transition with intermediate phases. | ku.dkusp.br |
| < 6 | Progressively protonated (neutralized) | Sharper transition, shifts to higher temperatures with decreasing pH. | ku.dkusp.br |
| ~ 2 | Fully protonated (neutral) | More condensed film, sharper transition at a higher temperature. | researchgate.netnih.gov |
Hydration State and Water-Lipid Interactions in this compound Membranes
Molecular dynamics simulations and experimental studies on related phospholipid systems provide insights into the water-lipid interactions in DMPG membranes. Water molecules form a structured layer at the membrane interface, with their orientation governed by the electrostatic potential of the headgroups. For anionic lipids, water molecules are generally oriented with their hydrogen atoms pointing towards the negatively charged phosphate groups. repec.org This interaction is a key feature of the hydration shell.
Membrane Dynamics and Fluidity
The dynamic nature of this compound (DMPG) membranes is fundamental to their biological roles, allowing for lateral movement of lipids and collective fluctuations of the bilayer. These dynamic properties are influenced by temperature, ionic strength, and interactions with other molecules.
The lateral diffusion of individual DMPG lipids within the plane of the membrane is a key aspect of membrane fluidity. This movement is essential for various cellular processes. The rate of lateral diffusion is highly dependent on the phase state of the membrane, being significantly slower in the gel phase compared to the fluid phase.
Quasielastic neutron scattering studies have been employed to measure the lateral diffusion coefficient (D_L) of DMPG. In the absence of salt, DMPG exhibits an anomalous, broad melting transition. Throughout this transition, the single-particle lateral diffusion shows a regular temperature dependence without any unusual enhancement. The addition of NaCl has a notable effect, suppressing the anomalous melting behavior and, counterintuitively, enhancing the lateral diffusion of DMPG lipids across all phases. This is in contrast to the effect of salt on zwitterionic membranes.
Below is an interactive data table summarizing the lateral diffusion coefficients of DMPG under different conditions.
Beyond the movement of individual lipids, DMPG membranes exhibit collective motions, such as out-of-plane undulations. These fluctuations are governed by the membrane's mechanical properties, most notably its bending modulus (κ), which quantifies the energy required to bend the membrane.
Neutron spin echo spectroscopy has revealed that during the anomalous melting transition of DMPG in low ionic strength solutions, the membrane becomes softer and displays faster collective bending fluctuations compared to the higher temperature fluid phase. aps.orgarxiv.org This enhanced dynamic behavior is thought to be related to the formation of intermediate structural phases.
While specific values for the bending modulus of pure DMPG are not extensively reported, studies on the closely related DMPC provide a basis for comparison. The bending modulus is influenced by factors such as temperature and acyl chain length. For DMPC, the bending modulus decreases with increasing temperature. nist.gov It is generally expected that the inclusion of tilt degrees of freedom in the analysis of experimental data, such as from X-ray diffuse scattering, can influence the determined value of the bending modulus. cmu.edu Computational methods, such as those based on the analysis of undulation power spectra from molecular dynamics simulations, are also used to estimate the bending modulus, though results can vary between different computational and experimental techniques. aps.org
The following table presents bending modulus values for the related lipid DMPC, providing context for the expected range for DMPG.
Note: Data for DMPC, DPPC, and DSPC from Neutron Spin Echo studies are included for comparison. nist.gov
The conformation and dynamics of the phosphoglycerol headgroup are crucial for mediating interactions at the membrane surface. Single-crystal X-ray analysis of sodium DMPG has shown that the phosphoglycerol headgroups adopt a layer-parallel orientation, giving the molecule an L-shape. nih.gov In this conformation, the negatively charged phosphoglycerol groups are arranged in rows at the bilayer surface, separated by rows of sodium ions. nih.gov
In the more dynamic environment of a lipid bilayer, the headgroup undergoes complex motions. Deuterium (B1214612) and phosphorus-31 nuclear magnetic resonance (NMR) studies on phosphatidylglycerol-containing membranes have shown that the headgroup orientation is sensitive to the membrane surface charge. acs.orgnih.gov Changes in surface charge can induce a tilting of the headgroup relative to the bilayer surface. nih.gov
Molecular dynamics simulations provide further insight into the conformational flexibility of the headgroup. These studies suggest that for phosphatidylglycerol lipids, there is a preference for specific rotameric states of the dihedral angles within the headgroup, although significant conformational heterogeneity exists. figshare.com The glycerol (B35011) backbone and the phosphodiester linkage exhibit a degree of flexibility that allows the headgroup to adapt to its local environment, including changes in hydration and ionic strength. The motion of the headgroup is not independent of the acyl chains; the packing and dynamics of the hydrocarbon region can influence the conformational ensemble of the headgroup region.
Interactions of Dimyristoyl Phosphatidylglycerol with Biomolecules
Lipid-Protein Interactions
The interactions between lipids and proteins are fundamental to the integrity and functionality of cell membranes. DMPG, with its anionic headgroup and saturated acyl chains, provides a unique interface for protein binding, influencing protein structure, localization, and activity.
Interactions with Antimicrobial Peptides (AMPs)
Antimicrobial peptides (AMPs) are a diverse group of naturally occurring molecules that form a key component of the innate immune system. nih.gov Their ability to selectively target and disrupt bacterial membranes is often linked to the presence of anionic lipids like DMPG in bacterial cell walls.
The binding and insertion of AMPs into DMPG-containing membranes is a multi-step process driven by a combination of electrostatic and hydrophobic forces. Initially, the cationic nature of most AMPs facilitates their attraction to the negatively charged surface of DMPG-rich bilayers. iphy.ac.cn This initial electrostatic interaction concentrates the peptides at the membrane surface, a crucial prerequisite for subsequent events.
Once at the membrane interface, AMPs can adopt secondary structures, such as α-helices or β-sheets, which are essential for their membrane-disrupting activity. iphy.ac.cn The insertion of these structured peptides into the hydrophobic core of the DMPG membrane can occur through various proposed mechanisms, including the "barrel-stave," "carpet," or "toroidal pore" models. nih.gov In the barrel-stave model, peptides aggregate and insert into the membrane to form a pore, with their hydrophobic surfaces facing the lipid acyl chains and their hydrophilic surfaces lining the pore. iphy.ac.cn The carpet model suggests that peptides accumulate on the membrane surface, disrupting the lipid packing and eventually causing membrane disintegration in a detergent-like manner. nih.gov The toroidal pore model involves the peptides and lipid headgroups bending inward to form a continuous pore.
Molecular dynamics simulations have provided detailed insights into these interactions. For instance, studies on the antimicrobial peptide PGLa with a mixed dimyristoylphosphatidylcholine (B1235183) (DMPC)/DMPG bilayer revealed that the peptide adopts a helical structure upon binding. scispace.com The binding process involves two distinct states: a surface-bound state and an inserted state, where the C-terminus of the peptide penetrates the bilayer. scispace.com The transition between these states involves a rotation of the C-terminal helix, allowing the peptide to maintain favorable electrostatic interactions with the phosphate (B84403) groups of the DMPG lipids. scispace.com
The insertion process can also lead to a redistribution of lipids within the membrane. Research has shown an influx of DMPG lipids into the area where the peptide binds, highlighting the specific and dynamic nature of these interactions. scispace.com
Research on the antimicrobial peptide LL37 has shown that it decreases the bending rigidity of membranes, making them more susceptible to deformation. In contrast, cholesterol, a common component of mammalian membranes, increases bending rigidity, which may contribute to the selectivity of AMPs for bacterial over mammalian cells. rsc.org
Table 1: Effect of Antimicrobial Peptides on DMPG Membrane Properties
| Antimicrobial Peptide | Observed Effect on DMPG/DMPC Membranes | Research Finding |
| PGLa | Induces minor bilayer thinning and significant lipid redistribution. | Molecular dynamics simulations showed an influx of DMPG lipids into the peptide's binding footprint. scispace.com |
| Protegrin-1 (PG-1) | Disorders lipid packing and destabilizes the monolayer. | Epifluorescence microscopy and X-ray diffraction revealed a disordering effect on lipid packing. nih.gov |
| LL37 | Decreases membrane bending rigidity. | Solid-state 2H NMR spectroscopy indicated an increase in the area per lipid, leading to reduced rigidity. rsc.org |
The affinity of AMPs for DMPG-containing membranes is governed by a delicate balance of electrostatic and hydrophobic interactions. Electrostatic attraction between the positively charged residues of the AMP (such as lysine (B10760008) and arginine) and the negatively charged headgroup of DMPG is the primary driving force for the initial binding. iphy.ac.cnnih.gov The importance of these interactions is highlighted by the observation that the antimicrobial activity of many AMPs is significantly enhanced in the presence of anionic lipids. iphy.ac.cn
Studies with different AMPs have further elucidated the interplay of these forces. For example, research on indolicidin (B8082527) suggests a primary charge-driven interaction with lipid headgroups. nih.govnih.gov In contrast, the interaction of LL-37 appears to be more complex, showing a preference for mixed lipid environments, indicating a more nuanced role for both electrostatic and hydrophobic contributions. nih.govnih.gov
Interactions with Peripheral Membrane Proteins
Peripheral membrane proteins associate with membranes transiently, binding to the lipid surface or to integral membrane proteins without spanning the hydrophobic core. nih.govnih.gov The anionic nature of DMPG makes it a key interaction partner for many peripheral membrane proteins, influencing their recruitment to the membrane and their subsequent function.
The binding of peripheral membrane proteins to DMPG-containing membranes often exhibits a degree of selectivity and specificity. This specificity arises from a combination of electrostatic interactions, hydrogen bonding, and hydrophobic contributions.
Cytochrome c , a well-studied peripheral membrane protein, binds to negatively charged membranes, including those containing DMPG, primarily through electrostatic interactions between its positively charged lysine residues and the anionic lipid headgroups. scispace.comnih.gov However, hydrophobic interactions also play a role, with evidence suggesting the involvement of the hydrophobic cavity of cytochrome c and the hydrocarbon chains of DMPG. scispace.comnih.gov Studies have shown that cytochrome c binds to approximately nine negatively charged DMPG molecules. frontiersin.org The binding of cytochrome c can also induce structural changes in the membrane, propagating a motional restriction of the lipid chains beyond the immediate binding site. frontiersin.org
Myelin Basic Protein (MBP) , essential for the stability of the myelin sheath, shows a preferential binding to anionic lipids like DMPG over zwitterionic lipids such as dimyristoylphosphatidylcholine (DMPC). mdpi.com Electron spin resonance spectroscopy studies have demonstrated that in mixed DMPC/DMPG membranes, the microenvironment around the bound MBP is enriched in DMPG. mdpi.com This selective interaction is crucial for the proper formation and compaction of the myelin sheath. iphy.ac.cn
Lysozyme (B549824) , another protein known to interact with membranes, also demonstrates a preference for anionic phospholipids (B1166683). nih.gov The binding of lysozyme to membranes containing phosphatidylglycerol can lead to an increase in the order of the lipid acyl chains. nih.gov The binding isotherms of lysozyme change from a simple Langmuir-like pattern in neutral bilayers to a more complex sigmoidal shape in the presence of anionic lipids, suggesting that the membrane-bound protein undergoes self-association. nih.gov
Table 2: Binding Characteristics of Peripheral Membrane Proteins to DMPG
| Peripheral Membrane Protein | Primary Driving Force of Interaction | Key Findings |
| Cytochrome c | Electrostatic and Hydrophobic | Binds to approximately 9 DMPG molecules; can induce long-range structural changes in the membrane. scispace.comnih.govfrontiersin.org |
| Myelin Basic Protein (MBP) | Electrostatic | Preferentially binds to DMPG over zwitterionic lipids, leading to an enrichment of DMPG in its vicinity. mdpi.com |
| Lysozyme | Electrostatic | Binding to anionic membranes can induce protein aggregation and increase lipid acyl chain order. nih.gov |
Influence on Protein Conformation and Stability within Lipid Environments
The lipid environment, particularly the presence of specific lipids like DMPG, can significantly influence the conformation and stability of proteins. The unfolding of a protein's tertiary structure is often a prerequisite for its interaction with and potential solubilization of lipid membranes. nih.gov While the presence of amphipathic helices in a protein is a factor, the ability of the protein to undergo conformational changes is critical for forming stable complexes with lipids. nih.gov
For instance, studies have shown that while the demetallization of a protein may not drastically alter its interaction with lipid vesicles, a more significant unfolding, such as that induced by guanidine (B92328) hydrochloride, can lead to the formation of micellar complexes with lipids even at neutral pH. nih.gov This highlights that the conformational flexibility of a protein is a key determinant in its interaction with lipid bilayers. nih.gov Computational protein design methods are also being developed to enhance protein stability by redesigning entire protein sequences, taking into account the patterns learned from extensive data on protein stability. nih.gov
Electrostatic Contributions to Protein-Dimyristoyl Phosphatidylglycerol Association
Electrostatic interactions are a primary driving force in the association between proteins and DMPG. nih.govrsc.org The negatively charged headgroup of DMPG attracts positively charged residues on proteins, such as lysine and arginine. nih.govnih.gov This attraction is not merely a simple charge-charge interaction but can involve more complex mechanisms like the "electrostatic-hydrogen bond switch model". nih.gov In this model, an initial electrostatic attraction brings the protein to the membrane surface, which is then followed by the formation of specific hydrogen bonds between the protein and the lipid headgroup. nih.gov
The strength of these electrostatic interactions can be modulated by factors such as the pH of the environment, which affects the ionization state of both the protein and the lipid. nih.gov For example, above the isoelectric point of a protein, where it carries a net negative charge, electrostatic repulsion may hinder its interaction with anionic lipids. Conversely, below the isoelectric point, the protein's net positive charge enhances its association with DMPG. nih.gov The orientation of a protein on a charged surface, like a DMPG-containing membrane, is also influenced by these electrostatic forces, with the protein's dipole moment tending to align orthogonally to the surface. youtube.com
Interactions with Membrane Scaffold Proteins in Nanodiscs
Nanodiscs are valuable tools for studying membrane proteins in a native-like bilayer environment. researchgate.netnih.govwikipedia.org These discoidal structures consist of a small patch of a lipid bilayer, which can be composed of DMPG or mixtures including DMPG, encircled by two copies of a membrane scaffold protein (MSP). researchgate.netnih.govwikipedia.org The interactions between DMPG and MSPs are crucial for the stability and structure of the nanodisc itself.
Studies have shown that the negatively charged headgroup of DMPG has a preferential interaction with the MSPs, leading to the formation of a "lipid rim" around the circumference of the nanodisc. researchgate.net This preferential interaction has two significant consequences for the stability of the nanodisc. Firstly, DMPG helps to "freeze" the conformation of the MSP, preventing flexibility and dissociation that could lead to aggregation. researchgate.net Secondly, the negative charges on the DMPG molecules create electrostatic repulsion between neighboring nanodiscs, further preventing aggregation. researchgate.net The presence of this lipid rim is also important for the reconstitution of membrane proteins, as it can prevent direct contact between the inserted protein and the MSP. researchgate.net
The composition of the lipid bilayer within the nanodisc, including the ratio of DMPG to other lipids like dimyristoyl phosphatidylcholine (DMPC), can be precisely controlled, making nanodiscs an ideal system for investigating the influence of the lipid environment on the structure and function of membrane proteins. nih.govnih.gov For example, the activation of the integrin αIIbβ3 has been successfully recreated in nanodiscs containing a 1:1 ratio of DMPC and DMPG. nih.gov
| Property | Description | Reference |
| Nanodisc Composition | Composed of a lipid bilayer (e.g., DMPG, DMPC) and two molecules of a membrane scaffold protein (MSP). | researchgate.netnih.govwikipedia.org |
| DMPG-MSP Interaction | The negatively charged headgroup of DMPG preferentially interacts with the MSP, forming a "lipid rim." | researchgate.net |
| Nanodisc Stabilization by DMPG | DMPG stabilizes nanodiscs by "freezing" the MSP conformation and through electrostatic repulsion between nanodiscs. | researchgate.net |
| Application | Used to study membrane protein structure and function in a controlled lipid environment. | nih.govnih.gov |
Lipid-Lipid Interactions and Mixed Bilayers
Inter-lipid Headgroup Interactions and Hydrogen Bonding Networks
The headgroups of phospholipids play a crucial role in mediating interactions at the membrane surface. In mixed lipid bilayers, the headgroup of one lipid can influence the motion and conformation of the headgroup of a neighboring lipid. nih.gov Deuterium (B1214612) NMR studies have shown that the negatively charged headgroup of DMPG significantly interacts with the choline (B1196258) moiety of DMPC and the ethanolamine (B43304) moiety of dimyristoyl phosphatidylethanolamine (B1630911) (DMPE). nih.gov These interactions can lead to a significant perturbation of the hydrogen bonding network at the membrane surface or changes in the water structure. nih.gov
Water molecules are integral to the structure of the lipid headgroup region, forming hydrogen bonds with the phosphate and other functional groups. mdpi.comresearchgate.netosu.edu In phosphatidylcholine (PC) lipids like DMPC, water molecules can form bridges between phosphate groups, creating a flexible network. mdpi.comresearchgate.net The presence of the anionic DMPG can alter this hydrogen bonding network. The glycerol (B35011) group of DMPG can act as both a hydrogen bond donor and acceptor, interacting with water, the phosphate groups of neighboring lipids, and other glycerol groups. researchgate.net The electrostatic potential of the negatively charged DMPG headgroup also strongly orients the surrounding water molecules. osu.edu
Interactions with Other Biological Molecules
Beyond proteins and other lipids, DMPG can interact with a variety of other biological molecules, which is important for its role in cellular processes and has implications for drug delivery.
Ionized drugs, for example, show different partitioning behaviors in anionic DMPG liposomes compared to zwitterionic DMPC liposomes. nih.gov This difference is attributed to electrostatic interactions between the charged drug molecules and the anionic headgroups of DMPG. nih.gov Cationic polymers like chitosan (B1678972) also interact with negatively charged DMPG primarily through electrostatic forces, which can lead to the disruption of the membrane. nih.gov
The interaction of DMPG is not limited to charged molecules. Other bioactive lipids, such as sphingolipids, can also crosstalk with signaling pathways involving phospholipids. nih.gov For instance, sphingosine-1-phosphate has been shown to influence prostaglandin (B15479496) production. nih.gov These complex interactions highlight the multifaceted role of DMPG in the intricate environment of a biological membrane.
Small Molecule-Dimyristoyl phosphatidylglycerol Interactions (e.g., Alliin (B105686), Catechin)
The interaction of small molecules with DMPG membranes can induce significant changes in the physical properties of the lipid bilayer, affecting its fluidity, order, and phase behavior.
Alliin
Alliin, a bioactive organosulfur compound derived from garlic, has been shown to interact directly with anionic DMPG model membranes. dergipark.org.tr Fourier transform infrared (FTIR) spectroscopy studies on DMPG multilamellar vesicles (MLVs) revealed that alliin alters the physical characteristics of the membrane in both its gel and liquid crystalline phases. dergipark.org.tr The introduction of alliin, at various concentrations (1, 3, 6, and 9 mol%), leads to an ordering of the lipid acyl chains, as indicated by a decrease in the wavenumber values of the CH2 antisymmetric stretching band. dergipark.org.tr Simultaneously, it enhances the membrane's dynamics. dergipark.org.tr
The interaction also involves significant changes in the interfacial region of the bilayer. In the gel phase, alliin strengthens hydrogen bonding near the carbonyl groups, evidenced by a downward shift in the C=O stretching bands' wavenumber. dergipark.org.tr Furthermore, alliin promotes hydrogen bond interactions involving the phosphate group of DMPG, as shown by a shift to lower wavenumbers of the PO2- antisymmetric stretching band in both gel and liquid crystal states. dergipark.org.tr These findings suggest that alliin modifies the DMPG membrane by ordering the system, increasing its dynamics, and enhancing hydrogen bonding at the lipid-water interface. dergipark.org.tr
| Membrane Property | Observed Effect in Gel Phase | Observed Effect in Liquid Crystalline Phase |
|---|---|---|
| Lipid Acyl Chain Order | Increased (ordering effect) | Increased (ordering effect) |
| Membrane Dynamics | Enhanced | Enhanced |
| Hydrogen Bonding (Carbonyl Group) | Increased Strength | Decreased Strength (Opposite effect to gel phase) |
| Hydrogen Bonding (Phosphate Group) | Increased Interaction | Increased Interaction |
Catechins, a class of flavonoids found in tea, also interact with and modify the properties of DMPG membranes. A study using a semisynthetic catechin, 3-O-(3,4,5-trimethoxybenzoyl)-(-)-catechin (TMBC), demonstrated that it significantly perturbs the thermotropic phase transition of DMPG from the gel to the liquid-crystalline state. researchgate.net The presence of TMBC promotes immiscibility in both the gel and liquid-crystalline phases of the phospholipid bilayer. researchgate.net
Experimental and simulation data indicate that TMBC molecules, either as monomers or small clusters, locate themselves in the middle region of the DMPG acyl chain palisade, extending towards the interfacial carbonyl region. researchgate.net This positioning allows the catechin to form hydrogen bonds with the carbonyl groups of the phospholipid. researchgate.net A notable structural change induced by TMBC is a decrease in the thickness of the DMPG bilayer. researchgate.net These physical disturbances are thought to be a potential mechanism behind the biological activities of catechins, as they can alter membrane function. researchgate.net
| Parameter | Observed Effect | Technique(s) |
|---|---|---|
| Phase Transition | Perturbed; promotes immiscibility in gel and liquid-crystalline phases | Differential Scanning Calorimetry (DSC) |
| Bilayer Thickness | Decreased | X-ray Diffraction |
| Molecular Location | Middle region of acyl chains, approaching the carbonyl moiety | Molecular Dynamics Simulation, FTIR |
| Intermolecular Bonding | Forms hydrogen bonds with phospholipid carbonyl groups | Molecular Dynamics Simulation, FTIR |
Polyelectrolyte and Dendrimer Interactions with Dimyristoyl phosphatidylglycerol Membranes
Large, charged polymers such as polyelectrolytes and dendrimers exhibit strong, often electrostatically driven, interactions with negatively charged DMPG membranes.
Polyelectrolyte Interactions
Cationic conjugated polyelectrolytes (CPEs), specifically those based on poly(phenylene ethynylene) (PPE), show a distinct affinity for anionic lipid membranes like those composed of phosphatidylglycerol (PG). mdpi.com These interactions are crucial for understanding the antimicrobial activity of such polymers, as they mimic bacterial cell membranes. mdpi.com When these PPE-based polyelectrolytes interact with PG vesicles, they associate with and insert into the membrane. mdpi.com This insertion process leads to a conformational change in the polymer, which transitions from an aggregated state in solution to a more extended state within the lipid bilayer. mdpi.com The strength of this interaction and the readiness of insertion can vary depending on the specific chemical structure of the polyelectrolyte, such as the nature of its side chains. mdpi.com
Dendrimer Interactions
Dendrimers, which are highly branched, synthetic polymers, interact with DMPG membranes in a manner that is highly dependent on their physical and chemical properties. Studies on mixtures of dimyristoylphosphatidylcholine (DMPC) and DMPG have shown that various dendrimers, including phosphonium (B103445) carbosilane dendrimers, interact with these negatively charged liposomes. nih.gov The nature and strength of this interaction are governed by several key factors. nih.gov
Amine-terminated Poly(amidoamine) (PAMAM) dendrimers have been observed to rapidly penetrate anionic dipalmitoylphosphatidylglycerol (B1197311) (DPPG) monolayers, which serve as a model for DMPG membranes. nih.gov This interaction is primarily driven by electrostatic effects between the cationic dendrimer and the anionic lipid headgroups. nih.gov
| Factor | Influence on Interaction |
|---|---|
| Dendrimer Concentration | A primary factor influencing the strength and effect of the interaction. |
| Peripheral Functional Groups | The chemical nature of the dendrimer's surface groups significantly affects its binding and influence on the membrane. |
| Dendrimer Generation (Size) | The size and branching generation of the dendrimer are key determinants of the interaction's strength. |
| Liposome (B1194612) Charge | Interactions are particularly strong with negatively charged liposomes (containing DMPG) due to electrostatic attraction. |
Dimyristoyl Phosphatidylglycerol in Model Membrane Systems
Preparation and Characterization of Dimyristoyl phosphatidylglycerol-Containing Vesicles
Vesicles are spherical structures composed of a lipid bilayer enclosing an aqueous core. They are excellent models for studying the properties of cell membranes and for drug delivery applications.
Unilamellar (LUVs) and Multilamellar Vesicles (MLVs)
Vesicles can be categorized based on the number of lipid bilayers they possess. Unilamellar vesicles (UVs) have a single lipid bilayer, while multilamellar vesicles (MLVs) consist of multiple concentric bilayers, resembling an onion. ethz.ch Large unilamellar vesicles (LUVs) are a specific type of UV with diameters typically ranging from 100 nanometers to 1 micrometer.
The preparation of both LUVs and MLVs containing DMPG often begins with the creation of a dry lipid film. liposomes.calbl.gov This is achieved by dissolving the lipid, such as DMPG, in an organic solvent like chloroform, and then evaporating the solvent under a stream of nitrogen gas. liposomes.caiastate.eduavantiresearch.com The resulting thin film of lipid is then hydrated with an aqueous buffer. iastate.eduavantiresearch.com
For MLV formation, the hydration step is typically followed by gentle agitation or vortexing at a temperature above the gel-to-liquid-crystalline phase transition temperature of the lipid. liposomes.caavantiresearch.com This process encourages the lipid sheets to swell and form multiple concentric bilayers.
To produce LUVs, a common method is the extrusion technique. liposomes.ca This involves repeatedly forcing the MLV suspension through a polycarbonate membrane with a defined pore size. liposomes.calbl.gov This process breaks down the multilamellar structures and forces the lipids to reassemble into unilamellar vesicles of a more uniform size, dictated by the pore diameter of the membrane. liposomes.ca Freeze-thaw cycles, where the lipid suspension is alternately frozen in liquid nitrogen and thawed in warm water, are often employed prior to extrusion to facilitate the formation of LUVs. iastate.edu
Formation of Liposomes and Control Factors (e.g., pH, ionic strength, temperature, lipid composition)
The formation and properties of DMPG-containing liposomes are significantly influenced by several environmental and compositional factors.
Temperature: Temperature plays a critical role, particularly in relation to the main phase transition temperature (Tm) of the lipid. The Tm is the temperature at which the lipid bilayer transitions from a more ordered gel state to a more fluid liquid-crystalline state. For DMPG, this transition is complex and influenced by ionic strength, but it is generally around 23°C. researchgate.netnih.gov The formation of vesicles is often carried out at temperatures above the Tm to ensure the lipids are in a fluid state, which facilitates their self-assembly into bilayers. liposomes.caavantiresearch.com Spontaneous vesiculation of MLVs composed of a mixture of dimyristoylphosphatidylcholine (B1235183) (DMPC) and DMPG has been observed specifically at the phase transition temperature. nih.gov
Lipid Composition: The inclusion of other lipids in the formulation can significantly alter the properties of DMPG-containing liposomes. For instance, incorporating the zwitterionic lipid DMPC into DMPG liposomes can reduce their aggregation. nih.gov The presence of unsaturated phospholipids (B1166683), such as 1-palmitoyl-2-oleyl-PG (POPG), can also inhibit aggregation, likely due to increased hydration of the vesicle surface. nih.gov The stability and permeability of the liposome (B1194612) are also highly dependent on the lipid composition, with saturated phospholipids like DMPG generally forming more rigid and less permeable bilayers compared to those made from unsaturated phospholipids. nih.gov
| Factor | Effect on DMPG Liposomes | Research Findings |
| pH | Influences the charge of the DMPG headgroup, affecting lipid packing and stability. researchgate.net | At neutral pH, the headgroup is negatively charged, leading to electrostatic repulsion. researchgate.net |
| Ionic Strength | Screens electrostatic repulsions between negatively charged headgroups. researchgate.netresearchgate.net | At low ionic strength, DMPG has a broad phase transition; above 100 mM NaCl, the transition is at 23°C. researchgate.net Aggregation is also dependent on ionic strength. nih.gov |
| Temperature | Affects the phase state (gel or liquid-crystalline) of the lipid bilayer. researchgate.netnih.gov | Vesicle formation is typically done above the Tm (~23°C for DMPG). liposomes.caavantiresearch.com Spontaneous vesiculation of DMPC/DMPG MLVs occurs at the Tm. nih.gov |
| Lipid Composition | Alters properties like aggregation, stability, and permeability. nih.govnih.gov | Adding DMPC reduces aggregation. nih.gov Unsaturated lipids like POPG can inhibit aggregation. nih.gov Saturated lipids form more rigid bilayers. nih.gov |
Nanodisc Assembly and Applications in Membrane Protein Research
Nanodiscs are another important tool in membrane protein research, providing a more native-like environment for studying these complex molecules compared to traditional detergent micelles. nih.govnih.gov These are small, discoidal patches of lipid bilayer encircled by a "belt" of engineered proteins called membrane scaffold proteins (MSPs). nih.govresearchgate.net
The assembly of nanodiscs containing DMPG involves mixing the lipid with an MSP and a target membrane protein, often in the presence of a detergent. nih.govyoutube.com The detergent is then removed, typically through dialysis or the use of adsorbent beads, which triggers the self-assembly of the nanodisc. nih.govyoutube.com The size of the nanodisc is determined by the length of the MSP used. nih.govcusabio.com
DMPG-containing nanodiscs are particularly useful for studying membrane proteins that require an anionic lipid environment for their stability and function. By incorporating the membrane protein into a nanodisc, it can be solubilized and studied in a more physiologically relevant context, allowing for detailed biophysical and structural analyses. nih.govresearchgate.net The ability to control the lipid composition of the nanodisc is a key advantage, enabling researchers to investigate the specific effects of lipids like DMPG on membrane protein function. nih.gov
Planar Model Membrane Systems
Planar model membranes provide a two-dimensional platform for studying membrane phenomena, offering a different perspective compared to the curved surfaces of vesicles.
Supported Lipid Bilayers for Surface Interaction Studies
Supported lipid bilayers (SLBs) are planar lipid bilayers that are deposited onto a solid substrate, such as silica (B1680970) or mica. acs.orgnih.gov They are valuable for studying surface-sensitive phenomena, including the interaction of proteins and other molecules with the membrane surface.
The formation of DMPG-containing SLBs is often achieved through the vesicle fusion method. acs.org This involves incubating a solution of DMPG-containing vesicles with the solid support. The vesicles adsorb to the surface, rupture, and then fuse together to form a continuous lipid bilayer. acs.org The composition of the resulting SLB can be controlled by the lipid composition of the vesicles used. acs.org
However, the formation of SLBs with negatively charged lipids like DMPG can be challenging due to electrostatic repulsion with negatively charged substrates. nih.gov The presence of divalent cations, such as calcium, can help to mediate this repulsion and facilitate the formation of a supported bilayer. nih.gov The pH of the buffer can also play a significant role in the deposition process. nih.gov
Once formed, DMPG-containing SLBs provide a stable platform for a variety of surface-sensitive techniques, such as atomic force microscopy (AFM) and quartz crystal microbalance with dissipation monitoring (QCM-D), to study membrane structure and interactions in real-time. nih.govnih.gov
Langmuir Monolayers for Interfacial Biophysics
A Langmuir monolayer is a single layer of insoluble molecules, such as lipids, spread at the air-water interface. nih.gov This technique allows for precise control over the area per molecule and the surface pressure, providing a powerful tool for investigating the biophysical properties of lipids and their interactions with other molecules. nih.govacs.org
To form a DMPG Langmuir monolayer, a solution of the lipid in a volatile organic solvent is carefully spread onto the surface of an aqueous subphase in a Langmuir trough. nih.gov As the solvent evaporates, the DMPG molecules organize themselves into a monolayer at the interface. The properties of this monolayer, such as its phase behavior and compressibility, can then be studied by compressing the monolayer with movable barriers and measuring the resulting surface pressure.
Bicelles for Structural and Dynamics Studies
Bicelles, or bicellar mixtures, are discoidal structures formed from a mixture of long-chain and short-chain phospholipids that have become a popular tool for studying membrane-associated molecules. These systems can be macroscopically oriented in a magnetic field, making them particularly amenable to nuclear magnetic resonance (NMR) spectroscopy for the structural and topological analysis of membrane proteins and peptides. nih.gov
The dynamic nature of bicelles provides a suitable environment for studying the conformational changes and mobility of embedded molecules. Solid-state deuterium (B1214612) NMR studies, utilizing deuterated lipids within the bicelle, can provide detailed insights into the dynamics across the lipid structure, including order parameters and motional correlation times. nih.gov The presence of a peptide or protein can, in turn, influence the morphology of the bicelle itself, with some studies suggesting a transition from a cigar-shaped to a more disc-shaped structure upon peptide insertion.
A notable application of this technique is the use of DMPG-doped bicelles in conjunction with advanced NMR methods, such as magic angle spinning. This approach allows for the acquisition of high-resolution spectra, enabling the detailed 3D structural determination of membrane-associated peptides in a lipid environment. researchgate.net
Mimicking Bacterial Membranes using this compound
Model membranes containing DMPG are extensively used to mimic the cytoplasmic membranes of bacteria. mdpi.com Bacterial membranes are distinct from mammalian membranes in that they typically possess a significant negative charge, largely due to the presence of anionic phospholipids like phosphatidylglycerol (PG) and cardiolipin (B10847521) (CL). ox.ac.uk DMPG, with its negatively charged headgroup, is therefore an essential component in creating realistic models to study processes at the bacterial membrane interface.
These biomimetic systems are instrumental in a wide range of research areas, from fundamental studies of lipid-protein interactions to the applied field of antimicrobial drug development. By creating vesicles, nanodiscs, or supported lipid bilayers with compositions that reflect those of specific bacteria, researchers can investigate the molecular details of how antimicrobial agents interact with and disrupt bacterial membranes. nih.govfrontiersin.org
Compositional Considerations for Gram-Positive and Gram-Negative Models
The lipid composition of bacterial membranes varies significantly between different species, necessitating the use of tailored model systems.
Gram-positive bacteria , such as Staphylococcus aureus, have a single cytoplasmic membrane that is rich in anionic lipids. nih.gov A common model for the S. aureus membrane includes a mixture of DMPG and cardiolipin, for instance, in an 80:20 molar ratio. mdpi.com Some strains of S. aureus also produce carotenoids, which have been shown to modulate the phase behavior and rigidity of these model membranes. mdpi.com A crucial aspect of modeling S. aureus membranes, particularly in the context of antibiotic resistance, is the inclusion of lysyl-phosphatidylglycerol (lysyl-PG). The enzyme MprF in resistant strains modifies the anionic PG to a cationic form, reducing the membrane's net negative charge and thus repelling cationic antimicrobial peptides. nih.govnih.gov
Gram-negative bacteria , like Escherichia coli, have a more complex envelope with both an inner and an outer membrane. nih.gov The inner cytoplasmic membrane is typically mimicked using mixtures of phosphatidylethanolamine (B1630911) (PE) and phosphatidylglycerol (PG). A frequently used binary mixture is DMPE and DMPG in a 4:1 ratio. nih.gov More sophisticated ternary models that better replicate the biophysical properties of the native E. coli inner membrane incorporate POPE, POPG, and cardiolipin in various ratios, such as 75% POPE, 20% POPG, and 5% CL. nih.govresearchgate.net The outer membrane is distinct, with an outer leaflet composed predominantly of lipopolysaccharides (LPS), requiring even more complex models to study interactions at this surface. nih.gov
Below is an interactive table summarizing typical lipid compositions used to model the membranes of these bacteria.
| Bacterial Type | Species Example | Model Membrane Composition (Molar Ratio) | Key Features |
| Gram-Positive | Staphylococcus aureus | DMPG:Cardiolipin (80:20) | High anionic lipid content. Resistance models may include lysyl-PG. mdpi.comnih.gov |
| Gram-Negative | Escherichia coli (Inner Membrane) | DMPE:DMPG (4:1) | Mixture of zwitterionic (PE) and anionic (PG) lipids. nih.gov |
| Gram-Negative | Escherichia coli (Inner Membrane) | POPE:POPG:Cardiolipin (e.g., 75:20:5) | Ternary mixture providing a more accurate biophysical mimic. nih.govresearchgate.net |
Relevance to Antimicrobial Research and Fundamental Mechanisms
The development of model bacterial membranes with DMPG has been pivotal for advancing antimicrobial research. These models provide a controlled environment to dissect the mechanisms of action of antimicrobial peptides (AMPs) and other antibiotics that target the bacterial membrane. researchgate.netdntb.gov.ua
A primary mechanism of action for many cationic AMPs is their electrostatic attraction to the negatively charged bacterial membrane, a feature effectively mimicked by DMPG-containing bilayers. Research using these models has shown that this initial binding is often followed by membrane disruption. For example, studies with the antimicrobial peptide indolicidin (B8082527) in DMPG nanodiscs demonstrated that its interaction is strongly driven by charge, leading to greater incorporation and protection within the anionic DMPG environment compared to zwitterionic membranes. nih.govresearchgate.net In contrast, the human cathelicidin (B612621) peptide LL-37 shows more complex interactions, preferring a mixed lipid environment, highlighting the importance of accurate compositional models. nih.gov
These model systems have been instrumental in revealing diverse mechanisms of membrane perturbation. Some AMPs, like protegrin-1, have been shown to induce a range of structural changes, from creating pores to forming worm-like micelles, acting as line-active agents that lower the interfacial tension of the bilayer. nih.gov Other studies have demonstrated that certain AMPs can cause the segregation of lipids within the membrane, leading to the formation of DMPG-rich clusters that can crystallize and disrupt membrane integrity. researchgate.net
Furthermore, DMPG-containing models have been crucial in understanding the action of established antibiotics. For instance, research has shown that the antibiotic daptomycin (B549167), which is effective against Gram-positive bacteria, forms a stable 1:2 complex with DMPG in the presence of calcium ions. elifesciences.org This complex formation is a key step that facilitates the drug's selective uptake and insertion into the bacterial membrane. Molecular dynamics simulations on DMPC/DMPG mixed bilayers are also being used to investigate the pore-forming mechanisms of novel small-molecule antimicrobial agents, providing insights that can guide the rational design of new drugs. bohrium.com
Advanced Research Methodologies for Dimyristoyl Phosphatidylglycerol Studies
Spectroscopic Techniques
Spectroscopic methods are indispensable for probing the molecular dynamics and interactions of DMPG at a sub-molecular level. These techniques provide insights into the behavior of different parts of the lipid molecule, from the hydrophilic headgroup to the hydrophobic acyl chains.
Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 31P NMR, Deuterium (B1214612) NMR) for Headgroup and Chain Dynamics
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for investigating the structure and dynamics of molecules in solution and in the solid state. youtube.com In the context of DMPG studies, specific NMR techniques are employed to examine different regions of the phospholipid.
Deuterium (²H) NMR is used to study the dynamics of the acyl chains of DMPG. By selectively replacing hydrogen atoms with deuterium at specific positions along the myristoyl chains, researchers can monitor the degree of order and the motional freedom of different segments of the chains. This provides a detailed picture of the fluidity of the lipid bilayer and how it is affected by factors such as temperature and the presence of other molecules. nih.gov
| NMR Technique | Region Probed | Information Obtained | Example Finding |
| ³¹P NMR | Phosphoglycerol Headgroup | Headgroup orientation, mobility, and interactions | Changes in headgroup conformation upon binding of ions. nih.gov |
| ²H NMR | Myristoyl Acyl Chains | Acyl chain order, motional freedom, and bilayer fluidity | Determination of order parameter profiles along the acyl chains at different temperatures. nih.gov |
Fourier Transform Infrared (FTIR) Spectroscopy for Molecular Interactions and Phase States
Fourier Transform Infrared (FTIR) spectroscopy is a versatile technique that provides information about the vibrational modes of molecules. researchgate.netnih.govspringernature.com It is highly sensitive to the conformation and environment of different functional groups within the DMPG molecule, making it an excellent tool for studying molecular interactions and phase transitions. researchgate.netnih.govnih.govnih.gov
By analyzing the frequencies and shapes of specific infrared absorption bands, such as the C=O stretching of the ester groups, the PO₂⁻ stretching of the phosphate (B84403) group, and the CH₂ stretching of the acyl chains, researchers can gain insights into:
Phase Transitions: FTIR can accurately monitor the thermotropic phase behavior of DMPG, such as the transition from the gel phase to the liquid-crystalline phase. nih.gov These transitions are accompanied by distinct changes in the vibrational spectra, reflecting alterations in acyl chain order and headgroup hydration. researchgate.netnih.gov
Molecular Interactions: The technique can detect changes in hydrogen bonding and electrostatic interactions at the membrane interface. For instance, the binding of ions like Na⁺ can cause shifts in the phosphate and carbonyl stretching bands, indicating a direct interaction with the DMPG headgroup. nih.gov
Acyl Chain Packing: In the gel phase, the splitting of the CH₂ scissoring mode can indicate the type of acyl chain packing, such as orthorhombic or hexagonal subcells. nih.gov
A study using FTIR revealed that fully hydrated ammonium (B1175870) salts of DMPG stereoisomers exhibit an order-disorder phase transition at approximately 21°C. nih.gov In the presence of 300 mM NaCl, the 3'-DMPG stereoisomer forms a highly crystalline phase with a transition to the liquid-crystalline state at a significantly higher temperature (around 33°C) compared to the 1'-DMPG stereoisomer (around 23°C). nih.gov
Electron Spin Resonance (ESR) Spectroscopy for Lipid Mobility and Environment Probing
Electron Spin Resonance (ESR) spectroscopy, also known as Electron Paramagnetic Resonance (EPR), is a technique that detects molecules with unpaired electrons. wikipedia.org To study systems like DMPG membranes, which are not intrinsically paramagnetic, a technique called site-directed spin labeling (SDSL) is used. nih.govnih.govnews-medical.netbruker.com This involves introducing a stable nitroxide spin label, a molecule with an unpaired electron, at a specific site on the DMPG molecule or on a molecule interacting with the DMPG bilayer. news-medical.net
The ESR spectrum of the spin label is sensitive to its mobility and the polarity of its immediate environment. nih.govresearchgate.net By analyzing the spectral lineshape, researchers can deduce information about:
Lipid Mobility: The rotational motion of the spin label reflects the fluidity of its surroundings. A spin label in a fluid, liquid-crystalline phase will have a narrow, sharp ESR spectrum, while a label in a more rigid, gel-like environment will exhibit a broad, motionally restricted spectrum. nih.govnih.gov
Environmental Polarity: The hyperfine splitting in the ESR spectrum can provide information about the polarity of the spin label's environment, allowing researchers to probe the hydration profile across the membrane.
Protein-Lipid Interactions: By attaching spin labels to proteins or peptides that interact with DMPG bilayers, ESR can be used to study the binding and insertion of these molecules into the membrane. nih.gov The changes in the spin label's mobility upon interaction provide insights into the nature of the association. nih.gov
ESR studies have demonstrated that the binding of myelin basic protein to DMPG bilayers results in increased motional restriction of spin labels within the membrane. nih.gov
Fluorescence Spectroscopy and Microscopy for Membrane Organization and Probe Studies
Fluorescence-based techniques are widely used to investigate the organization and dynamics of lipid membranes. researchgate.net These methods involve the use of fluorescent probes, which are molecules that absorb light at one wavelength and emit it at a longer wavelength. researchgate.net
Fluorescence Spectroscopy measures the collective properties of a large population of fluorescently labeled molecules in a sample. By analyzing parameters such as fluorescence intensity, emission spectrum, and fluorescence anisotropy, researchers can obtain information about:
Membrane Fluidity: The rotational diffusion of a fluorescent probe, measured by fluorescence anisotropy, is sensitive to the local viscosity of the membrane.
Membrane Polarity: The emission spectrum of certain probes can shift depending on the polarity of their environment, providing a way to probe the hydration of the bilayer.
Lipid-Protein Interactions: Changes in the fluorescence properties of a labeled protein or lipid upon interaction can be used to study binding events and conformational changes. nih.gov
Fluorescence Microscopy allows for the direct visualization of the spatial organization of fluorescently labeled molecules within a single membrane or vesicle. researchgate.net This technique has been instrumental in revealing the existence of different lipid domains and phases in model membranes. For example, in DMPG monolayers, fluorescence microscopy has been used to visualize the coexistence of liquid-expanded (LE) and liquid-condensed (LC) phases. researchgate.net The use of headgroup-labeled fluorescent dyes, which are preferentially excluded from the more ordered LC phase, allows these domains to appear as dark regions against a bright background of the fluid LE phase. researchgate.net
Studies combining fluorescence microscopy with other techniques have shown how the interaction of proteins, such as tau protein, can alter the shape and organization of these lipid domains, indicating a change in the line tension around them. researchgate.net
Scattering and Diffraction Techniques
Small Angle X-ray Scattering (SAXS) for Bilayer Structure and Pore Characterization
Small Angle X-ray Scattering (SAXS) is a powerful technique for studying the structure of materials at the nanoscale, making it ideal for characterizing lipid bilayers and vesicles. xenocs.comnih.govrsc.org SAXS measures the elastic scattering of X-rays by a sample at very small angles, providing information about the size, shape, and arrangement of its components. nih.govrsc.org
In the context of DMPG studies, SAXS is used to determine:
Bilayer Thickness and Structure: The scattering pattern from a lipid bilayer provides information about its thickness and the electron density profile across the membrane. nih.govchemrxiv.orgresearchgate.net This allows for the characterization of the headgroup and acyl chain regions.
Lamellarity: SAXS can distinguish between unilamellar (single bilayer) and multilamellar (multiple bilayer) vesicles. researchgate.net The presence of sharp Bragg peaks in the scattering pattern is indicative of a repeating lamellar structure. researchgate.netnih.gov
Pore Characterization: SAXS can be used to characterize the size and distribution of pores or other structural defects within a lipid membrane. researchgate.netresearchgate.netresearchgate.netias.ac.in This is particularly relevant for studying the effects of peptides or other molecules that can disrupt the bilayer structure.
SAXS studies on aqueous dispersions of DMPG have shown that at low ionic strengths, DMPG primarily forms single bilayers. nih.govresearchgate.net As the ionic strength increases, the formation of loose multilamellar structures is observed, with a detectable lamellar repeat distance. nih.gov The bilayer thickness of DMPG has been estimated to be approximately 5.2 nm. mdpi.com
| Parameter Determined by SAXS | Typical Finding for DMPG |
| Bilayer Thickness | Approximately 5.2 nm mdpi.com |
| Lamellar Structure | Primarily single bilayers at low ionic strength, with multilamellar structures forming at higher salt concentrations nih.govresearchgate.netnih.gov |
| Pore/Cavity Correlation | Evidence of in-plane correlation among pores or cavities in the melting regime researchgate.net |
| Interbilayer Distance (in multilamellar systems) | Around 90-100 Å at high ionic strength nih.gov |
Small Angle Neutron Scattering (SANS) and Neutron Spin Echo Spectroscopy for Dynamics
Small-Angle Neutron Scattering (SANS) is a powerful technique for investigating the structure of materials on a length scale from 1 to 100 nanometers, making it highly suitable for studying lipid bilayers like those formed by Dimyristoyl phosphatidylglycerol (DMPG). mdpi.com The key advantage of SANS lies in its ability to differentiate between isotopes of hydrogen, particularly through the use of deuterium labeling. This allows for contrast variation methods that can reveal details of membrane structure that are inaccessible to other techniques like Small-Angle X-ray Scattering (SAXS). mdpi.com In studies involving DMPG, SANS has been instrumental in determining the molecular structures of phosphatidylglycerol bilayers in the fluid phase. cmu.edu
When combined with Neutron Membrane Diffraction, SANS has been used to investigate the interaction of peptides, such as Amyloid β peptide (1-40), with DMPG bilayers. These studies have shown that the peptide anchors to the surface of the highly charged DMPG bilayer in the interfacial region between water and the hydrocarbon chains, without deeply penetrating the bilayer. nih.gov
Neutron Spin Echo (NSE) spectroscopy is an inelastic neutron scattering technique with exceptionally high energy resolution, making it ideal for studying slow dynamic processes in materials. wikipedia.org It directly measures the intermediate scattering function, F(Q,t), which describes the density-density correlation as a function of momentum transfer (Q) and time (t). wikipedia.orgesrf.fr This is particularly useful for observing slow relaxations and diffusive motions within systems like lipid membranes. wikipedia.org
The combination of SANS and NSE provides a comprehensive picture of both the structure and dynamics of DMPG-containing systems. SANS elucidates the static arrangement of the lipid molecules and any interacting species, while NSE provides insights into their motions over a range of time scales.
Microscopy and Imaging Techniques
Atomic Force Microscopy (AFM) for Surface Topography and Structural Changes
Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique that provides three-dimensional topographical images of surfaces at the nanoscale. azooptics.com It is a powerful tool for visualizing the surface of lipid vesicles and characterizing structural changes in the membrane. nih.govnih.gov The technique works by scanning a sharp tip at the end of a cantilever across the sample surface. The forces between the tip and the sample cause the cantilever to deflect, and this deflection is measured to create a topographical map. azooptics.com
In studies of lipid systems, AFM has been used to analyze the surface of proteoliposomes, which are lipid vesicles containing proteins. For example, AFM has been employed to characterize proteoliposomes composed of dipalmitoylphosphatidylcholine (DPPC) and dipalmitoylphosphatidylserine (B1226503) (DPPS) harboring tissue-nonspecific alkaline phosphatase (TNAP) and/or annexin (B1180172) V (AnxA5). nih.gov These studies have shown that the incorporation of proteins can induce local changes in membrane fluidity, which are visible as protrusions on the vesicle surface. nih.gov The viscoelastic properties of these protrusions can also be assessed, providing further information about the membrane's mechanical properties. nih.gov
Optical Microscopy for Vesicle Morphology and Phase Coexistence
By observing GUVs, researchers can study various aspects of membrane behavior, including shape transformations, membrane fluctuations, and phase coexistence. mpg.de For instance, in multicomponent lipid mixtures, different lipid phases can coexist within the same vesicle, forming distinct domains. These domains can be visualized using fluorescence microscopy, where different fluorescent probes partition preferentially into specific lipid phases, allowing them to be distinguished.
The morphology of vesicles can be influenced by various factors, including the lipid composition, temperature, and the surrounding environment. For example, studies have observed dynamic morphological changes in 1,2-dioleoyl-sn-glycero-3-phosphocholine (B1670884) (DOPC) giant vesicles when exposed to detergents. nih.gov These changes, which include the formation of protrusions and undulating geometries, can be monitored in real-time using laser confocal scanning microscopy. nih.gov
The preparation method can also affect vesicle morphology. For instance, electroswelling typically produces spherical vesicles, while spontaneous swelling can result in a wider variety of shapes. mpg.de The ability to directly visualize vesicle morphology and phase behavior with optical microscopy provides crucial insights into the physical properties and interactions of lipid membranes.
Calorimetric and Thermodynamic Approaches
Differential Scanning Calorimetry (DSC) for Phase Transition Characterization
Differential Scanning Calorimetry (DSC) is a highly sensitive and non-perturbing technique used to measure the thermodynamic properties of thermally induced transitions in materials. ucm.es It is particularly well-suited for characterizing the phase transitions of lipid bilayers, providing information about the transition temperature (Tm), the enthalpy of the transition (ΔH), and the cooperativity of the transition. ucm.estechnologynetworks.com
A typical DSC experiment measures the heat flow into or out of a sample as its temperature is changed at a constant rate. linseis.com When a lipid bilayer undergoes a phase transition, such as from the gel phase to the liquid crystalline phase, there is an associated absorption of heat, which is detected as an endothermic peak in the DSC thermogram. ucm.es The temperature at which the peak maximum occurs is the phase transition temperature (Tm). The area under the peak corresponds to the enthalpy of the transition (ΔH), which is a measure of the energy required to induce the transition. ucm.es
For this compound (DMPG), DSC studies have been used to characterize its phase behavior. The hydrophobic tails of DMPG are identical to those of 1,2-dimyristoyl-sn-glycero-3-phosphocholine (B53960) (DMPC), and both lipids have a gel-to-fluid transition temperature of approximately 24°C. nih.gov In mixed lipid systems, DSC can be used to construct phase diagrams, providing information about the miscibility of the lipids in different phases. For example, DSC has been used to study the thermotropic behavior of mixtures of synthetic phospholipids (B1166683), revealing systems with complete miscibility and others that exhibit lateral phase separation. nih.gov The shape of the transition peak in a DSC thermogram can also provide information about the cooperativity of the transition. A narrow, sharp peak indicates a highly cooperative transition, where the lipid molecules transition from one phase to another in a concerted manner. ucm.es
Below is an interactive data table summarizing the phase transition temperatures of various lipids, including DMPG, as determined by DSC.
| Lipid | Main Transition Temperature (Tm) (°C) |
| This compound (DMPG) | ~23 |
| 1,2-dimyristoyl-sn-glycero-3-phosphocholine (DMPC) | ~24 |
Note: The exact transition temperature can be influenced by factors such as the hydration method and the presence of other molecules. technologynetworks.com
Isothermal Titration Calorimetry (ITC) for Binding Thermodynamics
Isothermal Titration Calorimetry (ITC) is a powerful technique that directly measures the heat changes associated with biomolecular interactions. units.it It is considered the gold standard for determining the thermodynamic parameters of a binding event, including the binding affinity (Ka), enthalpy change (ΔH), entropy change (ΔS), and stoichiometry (n), all from a single experiment. nih.govharvard.edu
The principle of ITC involves titrating a solution of one molecule (the ligand) into a solution of another molecule (the macromolecule) at a constant temperature. units.it The binding reaction results in either the release (exothermic) or absorption (endothermic) of heat, which is measured by the instrument. units.it As the ligand is injected, the macromolecule becomes progressively saturated, and the magnitude of the heat change per injection decreases until the binding sites are fully occupied. malvernpanalytical.com
The resulting data is a series of heat pulses that are integrated and plotted against the molar ratio of the ligand to the macromolecule. This binding isotherm can then be fitted to a binding model to extract the thermodynamic parameters. units.it The binding affinity (Ka) is the reciprocal of the dissociation constant (Kd) and provides a measure of the strength of the interaction. The enthalpy change (ΔH) reflects the changes in bonding and solvation upon binding. The entropy change (ΔS) is related to the changes in the conformational freedom and solvent organization. The stoichiometry (n) indicates the number of ligand molecules that bind to each macromolecule.
While direct ITC studies focusing solely on DMPG are not as prevalent in the provided search results, the technique is widely applicable to studying the binding of various molecules, such as peptides, proteins, and small molecules, to lipid vesicles containing DMPG. Such studies would provide crucial information on the thermodynamics driving these interactions, complementing the structural and dynamic information obtained from other techniques. For accurate and meaningful results, it is crucial to carefully consider experimental factors such as buffer composition, pH, and the concentrations of the interacting species. nih.govharvard.edu
Separation and Characterization Techniques
Precise characterization of DMPG-based assemblies is critical for understanding their behavior and function. Techniques that can resolve complex mixtures and determine key physical parameters like size, polydispersity, and binding kinetics are indispensable.
Asymmetrical Flow Field-Flow Fractionation (AsFlFFF) is a powerful separation technique well-suited for the detailed characterization of DMPG-containing nanoparticles, such as liposomes. mdpi.com Unlike traditional size-exclusion chromatography (SEC), AsFlFFF separates particles in an open channel without a stationary phase, minimizing shear forces and interactions that can degrade fragile lipid assemblies. chromatographyonline.comnih.gov The separation is achieved by applying a perpendicular cross-flow to the main channel flow, which pushes particles towards a semi-permeable accumulation wall. chromatographyonline.com
Smaller particles, which have higher diffusion rates, equilibrate at a position further from the accumulation wall and are thus transported more quickly by the parabolic flow profile of the channel. chromatographyonline.com This results in an elution order where smaller particles emerge before larger ones, the opposite of SEC. chromatographyonline.com This method is particularly advantageous for its broad working range, allowing for the high-resolution separation of particles across a wide spectrum of sizes, from nanometers to micrometers. mdpi.comnih.gov
When coupled with various detectors, such as multi-angle light scattering (MALS), dynamic light scattering (DLS), and refractive index (RI) detectors, AsFlFFF becomes a multi-functional analytical tool. nih.gov This hyphenated setup allows for the simultaneous determination of the size, size distribution, and other physical properties of DMPG vesicles in a single analysis. mdpi.comnih.gov Researchers have successfully applied AsFlFFF to characterize theranostic liposomes and study the release of lipophilic payloads, demonstrating its utility for quality control and in vitro performance testing of lipid-based nanocarriers. mdpi.com
Table 1: Comparison of AsFlFFF and Size Exclusion Chromatography (SEC) for Vesicle Characterization
| Feature | Asymmetrical Flow Field-Flow Fractionation (AsFlFFF) | Size Exclusion Chromatography (SEC) |
| Separation Principle | Elution based on hydrodynamic size in a flow field. chromatographyonline.com | Separation based on partitioning into porous beads. |
| Stationary Phase | Absent; separation occurs in an open channel. chromatographyonline.comnih.gov | Present; porous packing material. |
| Elution Order | Smaller particles elute first. chromatographyonline.com | Larger particles elute first. |
| Shear Forces | Generally lower and more gentle on samples. nih.gov | Can be higher, potentially disrupting fragile complexes. |
| Working Range | Very broad, suitable for a wide range of particle sizes. nih.gov | More limited by the pore sizes of the stationary phase. |
| Application | Ideal for characterizing polydisperse and complex samples like liposomes and nanoparticles. mdpi.comnih.gov | Commonly used for protein and polymer analysis. |
Dynamic Light Scattering (DLS), also known as Photon Correlation Spectroscopy (PCS), is a fundamental technique for measuring the size distribution and polydispersity of DMPG vesicles in suspension. researchgate.netnih.gov The method works by illuminating the sample with a laser and analyzing the time-dependent fluctuations in the intensity of the scattered light. researchgate.net These fluctuations are caused by the Brownian motion of the vesicles, with smaller particles moving more rapidly than larger ones. researchgate.net
Analysis of the correlation function of the scattered light intensity yields the translational diffusion coefficient of the particles, which can then be converted into a hydrodynamic radius (R_h) using the Stokes-Einstein equation. mdpi.com The result is typically presented as a size distribution, often indicating the average particle size and the polydispersity index (PDI). researchgate.net The PDI is a measure of the heterogeneity of the sample; a lower PDI value signifies a more monodisperse or uniformly sized population of vesicles. researchgate.net
DLS is crucial during the formulation of DMPG liposomes to control for critical quality attributes such as vesicle size and stability. mpg.de It is used to assess whether a preparation consists of a homogeneous population of vesicles and to monitor processes like aggregation or fusion over time. nih.govmpg.de While DLS is a rapid and non-invasive technique, it is important to note that it measures an intensity-weighted distribution, which can be skewed by the presence of even a small number of large aggregates. nih.gov For a more comprehensive analysis, especially in complex biological fluids, DLS can be combined with separation techniques like AsFlFFF. mdpi.com
Table 2: Key Parameters Obtained from DLS Analysis of DMPG Vesicles
| Parameter | Description | Significance for DMPG Vesicles |
| Hydrodynamic Radius (R_h) | The radius of a hypothetical hard sphere that diffuses at the same rate as the vesicle. | Provides the average size of the DMPG vesicles in the suspension. mdpi.com |
| Polydispersity Index (PDI) | A dimensionless measure of the breadth of the size distribution. researchgate.net | Indicates the uniformity of the vesicle population. A low PDI is often desired for pharmaceutical applications. |
| Intensity Distribution | The primary distribution obtained from DLS, showing the contribution of each particle size to the total scattered light intensity. | Highly sensitive to the presence of large particles or aggregates. |
| Number Distribution | A converted distribution that estimates the relative number of particles of each size. nih.gov | Can provide a more intuitive understanding of the sample's composition, though the conversion can introduce artifacts. nih.gov |
Surface Plasmon Resonance (SPR) is a powerful, label-free optical technique used to study the binding kinetics and affinity of molecular interactions in real time. nih.gov It is particularly valuable for characterizing the interaction of proteins, peptides, and other molecules with membranes containing DMPG. nicoyalife.com
In a typical SPR experiment, a DMPG-containing lipid layer, often in the form of immobilized liposomes or a supported lipid bilayer, is created on the surface of a gold-coated sensor chip. nicoyalife.com A solution containing the molecule of interest (the analyte) is then flowed over this surface. youtube.com Binding of the analyte to the DMPG-containing surface causes a change in the local refractive index, which is detected as a shift in the SPR angle. nih.govyoutube.com This change, measured in response units (RU), is directly proportional to the mass of analyte bound to the surface.
By monitoring the change in RU over time during the association (analyte flow) and dissociation (buffer flow) phases, one can determine the kinetic rate constants for the interaction: the association rate constant (k_a or k_on) and the dissociation rate constant (k_d or k_off). nih.gov The equilibrium dissociation constant (K_D), a measure of binding affinity, can then be calculated from the ratio of these rates (k_d/k_a). nih.gov This quantitative data is crucial for understanding the specificity and strength of interactions that are dependent on the presence of DMPG in a lipid membrane. nicoyalife.com
Synthetic Methodologies for Isotope Labeling and Analog Preparation
To dissect the precise molecular determinants of DMPG's function and to enable specific biophysical characterization techniques, advanced synthetic methods are employed. These include the synthesis of stereoisomers to probe structure-activity relationships and isotopic labeling for NMR and neutron scattering studies.
Structure-Activity Relationship (SAR) studies are fundamental to understanding how the specific chemical structure of DMPG influences its biological or biophysical functions. rsc.org These studies involve the chemical synthesis of a series of DMPG analogs where specific parts of the molecule—such as the glycerol (B35011) headgroup, the phosphate linkage, or the myristoyl acyl chains—are systematically modified. researchgate.netmdpi.com
For instance, to investigate the importance of the headgroup hydroxyls for a specific protein-lipid interaction, analogs can be synthesized where one or both of these hydroxyls are methylated or removed. researchgate.netnih.gov Similarly, the length and saturation of the acyl chains can be altered to determine their role in membrane insertion, stability, or the induction of conformational changes in binding partners. nih.gov The synthesis of these analogs often requires complex, multi-step chemical procedures to control the stereochemistry at the glycerol backbone and ensure the purity of the final product. mdpi.com
Once synthesized, these analogs are tested in functional assays (e.g., binding assays using SPR, or antimicrobial activity assays) and the results are compared to those obtained with the natural DMPG. researchgate.net This comparative analysis reveals which structural features are essential for activity, providing critical insights into the molecular basis of DMPG's interactions. researchgate.netnih.gov For example, SAR studies on the interaction between the antibiotic daptomycin (B549167) and phosphatidylglycerol have demonstrated a high sensitivity to modifications of the PG headgroup, indicating that both hydroxyl groups are critical for binding and subsequent oligomerization of the antibiotic. researchgate.netnih.gov
Deuterium (²H) labeling is a powerful synthetic strategy used to prepare DMPG molecules for analysis by advanced biophysical techniques like solid-state Nuclear Magnetic Resonance (NMR) spectroscopy and Neutron Scattering. nih.govnih.gov In these methods, the large and often overlapping signals from hydrogen (¹H) atoms can complicate data interpretation. By selectively replacing hydrogen atoms with deuterium atoms at specific positions on the DMPG molecule, researchers can simplify spectra and highlight specific regions of interest. nih.gov
Deuterium has different magnetic and scattering properties compared to hydrogen. nih.gov In deuterium NMR, the spectra of specifically deuterated lipids provide detailed information about the orientation, order, and dynamics of the labeled acyl chain segment within the lipid bilayer. nih.gov For example, studies on deuterated 1,2-dimyristoyl-sn-glycero-3-phosphocholine (DMPC), a closely related lipid, have shown that deuterium NMR can clearly distinguish between lipids in the fluid and solid (gel) phases and can be used to construct detailed phase diagrams of lipid mixtures. nih.gov
In neutron scattering, the significant difference in the neutron scattering cross-sections of hydrogen and deuterium is exploited in a technique called contrast variation. nih.govcapes.gov.br By selectively deuterating DMPG (or a binding partner), it is possible to make one component of a complex effectively "invisible" to neutrons, allowing the structure and arrangement of the other components to be determined unambiguously. nih.gov This approach is invaluable for studying the structure of DMPG-containing membranes and their complexes with proteins or peptides. nih.gov
Computational and Theoretical Modeling of Dimyristoyl Phosphatidylglycerol Systems
Molecular Dynamics (MD) Simulations of Dimyristoyl phosphatidylglycerol Bilayers
Molecular dynamics (MD) simulations have become an essential technique for exploring the structure and dynamics of lipid bilayers, including those composed of DMPG. nih.govnih.gov These simulations allow for the detailed examination of molecular interactions and collective phenomena that are often difficult to access experimentally. nih.gov By representing lipids and their aqueous environment with varying levels of detail, from every atom to simplified coarse-grained beads, MD simulations can probe a wide range of time and length scales. nih.govresearchgate.net
The accuracy of MD simulations is fundamentally dependent on the quality of the force field, which is a set of parameters describing the potential energy of the system. Both all-atom (AA) and coarse-grained (CG) force fields are employed in the study of lipid bilayers. mdpi.com AA force fields, such as AMBER and GROMOS, provide a high level of detail, while CG force fields, like MARTINI, reduce the number of degrees of freedom, enabling simulations of larger systems for longer durations. nih.govd-nb.info
Validation of these force fields is a critical step to ensure that the simulations produce physically meaningful results. This process often involves comparing simulation data with experimental results for various membrane properties. For instance, the simulated area per lipid, bilayer thickness, and deuterium (B1214612) order parameters of the acyl chains are frequently compared against values obtained from X-ray scattering and NMR spectroscopy.
Hybrid simulation schemes that combine atomistic and coarse-grained resolutions are also being developed and validated. d-nb.info These methods aim to balance computational efficiency with chemical accuracy, for example, by modeling a specific region of interest, like a protein-ligand binding site, at the atomistic level while the surrounding lipid and solvent are treated with a coarse-grained model. d-nb.info The validation of such hybrid models involves ensuring that the coupling between the different levels of resolution does not introduce significant artifacts and that the system behaves as expected, such as exhibiting ideal mixing in a mixture of atomistic and coarse-grained molecules of the same type. d-nb.info
| Force Field Type | Common Examples | Typical Application | Validation Metrics |
| Atomistic (AA) | AMBER, GROMOS, CHARMM | Detailed analysis of molecular interactions, small systems, short timescales. | Area per lipid, bilayer thickness, order parameters, electron density profiles, comparison with experimental data (X-ray, NMR). |
| Coarse-Grained (CG) | MARTINI, SIRAH | Large-scale phenomena (e.g., membrane remodeling, self-assembly), long timescales. nih.gov | Phase behavior, mechanical properties (e.g., bending modulus), comparison with experimental data and atomistic simulations. |
| Hybrid (AA/CG) | Custom schemes | Systems requiring high detail in a specific region and computational efficiency for the environment (e.g., protein-lipid interactions). d-nb.info | Potentials of mean force, mixing properties, comparison with pure AA and CG simulations. d-nb.info |
DMPG bilayers exhibit a distinct thermal behavior, particularly at low ionic strengths, with a broad phase transition region. mdpi.com Experimental techniques like small-angle X-ray scattering (SAXS), differential scanning calorimetry (DSC), and electron spin resonance (ESR) indicate that while a chain melting process begins at a lower temperature (T(on)(m)), a complete fluid phase is only achieved at a higher temperature (T(off)(m)). nih.gov In the intermediate region, significant structural changes occur at the bilayer level. nih.gov
MD simulations are well-suited to probe the molecular underpinnings of these phase transitions. By simulating the DMPG bilayer at different temperatures, researchers can observe the changes in key membrane properties that characterize the transition from the gel phase to the liquid-crystalline (Lα) phase. These properties include:
Area per lipid: This increases as the lipid chains melt and become more disordered.
Bilayer thickness: This typically decreases during the gel-to-liquid crystalline transition as the acyl chains become less extended. nih.gov
Acyl chain order: The order of the lipid tails, often quantified by the deuterium order parameter (-SCD), decreases significantly as the temperature rises, indicating a more fluid and disordered state.
Electron density profile: This provides information about the distribution of different molecular groups across the bilayer and changes discernibly with the phase of the membrane. nih.govnih.gov
Simulations of dipalmitoylphosphatidylcholine (DPPC), a lipid structurally similar to DMPG, show that properties like the fraction of gauche bonds in the acyl chains, membrane undulations, and lateral diffusion of lipids are all modulated by factors such as the presence of cholesterol, which can be extended to understand the behavior of DMPG in mixed lipid systems. nih.gov
| Property | Change during Gel-to-Liquid Crystalline Transition |
| Area per Lipid | Increases |
| Bilayer Thickness | Decreases nih.gov |
| Acyl Chain Order (SCD) | Decreases ias.ac.in |
| Lateral Diffusion | Increases |
MD simulations provide detailed information about the preferred conformations and flexibility of the different parts of the DMPG molecule within a bilayer. ias.ac.in Studies on similar phospholipids (B1166683) like DMPC have shown that the polar headgroup and the glycerol (B35011) region exhibit considerable flexibility in the liquid-crystalline phase. ias.ac.in
The conformation of the headgroup is particularly sensitive to the local electrostatic environment. For instance, the presence of cationic molecules or peptides at the membrane surface can induce significant conformational changes in the headgroups of anionic lipids. nih.gov Models based on these observations suggest that the electric field generated by surface charges can exert a torque that reorients the polar headgroups. nih.gov
Theoretical Models of Membrane Phenomena
Alongside simulations, theoretical models based on the principles of condensed matter physics and liquid crystal theory provide a framework for understanding collective membrane phenomena such as pore formation and elastic deformations.
The formation of pores in lipid bilayers is a fundamental process relevant to membrane fusion, electroporation, and the action of antimicrobial peptides. Theoretical models often describe the formation of a hydrophilic pore as proceeding through an intermediate hydrophobic defect. researchgate.net The classical theory treats the membrane as a structureless film, where the energy to form a pore is balanced by the membrane's lateral tension and the line tension of the pore edge. nih.gov
More advanced models consider the detailed structure of the lipid molecules. nih.gov The energy of a pore is described as a function of its radius, with different energy dependencies for a hydrophobic defect versus a hydrophilic, lipid-lined pore. researchgate.net The transition from a hydrophobic to a hydrophilic pore is thought to involve the reorientation of lipid headgroups to line the pore interior, a process that may require surmounting an energy barrier. researchgate.netnih.gov The stability and size of these pores are governed by the elastic properties of the membrane. nih.gov While these models are general to lipid bilayers, the specific parameters for DMPG, such as its bending rigidity and line tension, would determine the precise energetics of pore formation in DMPG membranes.
The large-scale shapes and deformations of lipid membranes are well-described by continuum elasticity theory. nih.govmdpi.com The Helfrich model is a cornerstone of this approach, describing the curvature energy of a membrane in terms of its bending rigidity (κ), Gaussian curvature modulus (κ̄), and spontaneous curvature (c₀). wikipedia.org
Bending Rigidity (κ): This parameter quantifies the energy cost of bending the membrane away from a flat state.
Spontaneous Curvature (c₀): This represents the intrinsic tendency of a lipid monolayer or bilayer to curve, which can be influenced by the molecular shape of the lipids (e.g., the relative size of the headgroup and tail regions) or an asymmetry between the two leaflets of the bilayer. nih.gov
Simulation of Biomolecular Interactions with this compound
Computational simulations, particularly molecular dynamics (MD), are powerful tools for investigating the intricate interactions between biomolecules and lipid membranes at an atomic level. researchgate.netnih.gov These methods provide insights into the dynamic processes that are often difficult to capture experimentally. researchgate.netnih.gov In the context of this compound (DMPG), a key component of model bacterial membranes, simulations have been instrumental in elucidating the mechanisms of peptide-membrane binding, the orientation of peptides within the bilayer, and the energetic landscapes that govern these interactions. acs.orgnih.govnih.gov
Peptide-Membrane Binding and Orientation Prediction
Molecular dynamics simulations have been extensively used to predict how peptides bind to and orient themselves within DMPG-containing membranes. These simulations can reveal the specific molecular interactions that drive the association of peptides with the membrane surface and their subsequent insertion or translocation. nih.govnih.gov
One key finding from simulations is the significant role of electrostatic interactions in the initial binding of cationic peptides to anionic DMPG bilayers. acs.org For instance, studies on the antimicrobial peptide PGLa in a mixed DMPC/DMPG bilayer have shown that the positively charged lysine (B10760008) residues on the peptide form strong interactions with the negatively charged phosphate (B84403) groups of DMPG. acs.org This initial electrostatic attraction is a crucial step that precedes further conformational changes and insertion into the membrane.
The orientation of peptides within the DMPG membrane is another critical aspect that can be predicted through simulations. For the antimicrobial peptide maculatin 1.1, simulations combined with experimental data revealed that a significant portion of the peptide molecules insert into DMPG membranes with a specific tilt angle relative to the membrane normal. nih.gov This inserted state is predominantly α-helical, suggesting a pore-forming mechanism of action. nih.gov Similarly, simulations of the human antimicrobial peptide LL-37 showed that it lies parallel to the surface of a POPG bilayer, a lipid similar to DMPG. nih.gov In contrast, its interaction with a zwitterionic POPC bilayer is much weaker, highlighting the importance of the negative charge of phosphatidylglycerol in guiding peptide orientation. nih.gov
The table below summarizes findings from computational studies on the binding and orientation of various peptides with DMPG or similar anionic lipid bilayers.
| Peptide | Lipid System | Key Findings on Binding and Orientation |
| PGLa | DMPC/DMPG | Strong initial binding driven by electrostatic interactions between cationic lysine residues and anionic DMPG phosphate groups. Adopts a helical structure with two distinct bound states. acs.org |
| Maculatin 1.1 | DMPG/DMPC | Preferential insertion into negatively charged DMPG membranes. ~70% of peptides insert with an angle of approximately 35 degrees to the membrane normal, maintaining an α-helical structure. nih.gov |
| LL-37 | POPG/POPC | Lies parallel to the POPG bilayer surface, maintaining its helical conformation. Shows weaker interaction and loss of helical structure with the zwitterionic POPC bilayer. nih.gov |
| Dynorphin A(1-17) | DMPC | The N-terminal helical region adopts a tilted orientation with respect to the bilayer normal, stabilized by interactions of specific residues with lipid headgroups, water, and hydrocarbon chains. nih.gov |
| Uperin Peptides | Model Bacterial Membrane | Peptides can exist in a bound state on the membrane surface in a helical, parallel orientation or in a transmembrane inserted state. mdpi.com |
These simulations not only predict the final bound state but also provide a dynamic picture of the binding process, including conformational changes in both the peptide and the lipid bilayer.
Free Energy Landscape Analysis of Interaction Processes
Free energy landscape analysis is a powerful computational technique used to understand the thermodynamics and kinetics of peptide-membrane interactions. nih.govnih.govresearchgate.net It maps the energy of the system as a function of specific reaction coordinates, revealing the most stable states (energy minima), transition states (saddle points), and the energy barriers between them. nih.gov
For uperin peptides interacting with a model bacterial membrane, the potential of mean force (a measure of the free energy along a reaction coordinate) was calculated to characterize the process of peptide binding from the aqueous phase to the lipid bilayer and its subsequent insertion. mdpi.com This analysis showed that the transition of the peptides from a surface-bound state to a transmembrane orientation involves the rotation of the peptide and requires overcoming an energy barrier of 4–5 kcal/mol. mdpi.com
The table below presents a summary of key findings from free energy landscape analyses of peptide interactions with DMPG or similar anionic lipid systems.
| Peptide | Lipid System | Key Findings from Free Energy Landscape Analysis |
| PGLa | DMPC/DMPG | Two distinct bound states are separated by a free energy barrier. The binding free energy is governed by the balance between desolvation of positive charges and the formation of electrostatic interactions with lipids. acs.org |
| Uperin Peptides | Model Bacterial Membrane | The transition from a surface-bound state to a transmembrane position involves peptide rotation and an energy barrier of 4–5 kcal/mol. mdpi.com |
These analyses provide a quantitative understanding of the stability of different peptide-membrane complexes and the energetic feasibility of various interaction pathways, which is crucial for understanding the molecular mechanisms of action for many membrane-active peptides.
Future Directions and Emerging Research Areas
Integration of Experimental and Computational Approaches
The synergy between experimental and computational methods is proving to be a powerful strategy for unlocking a deeper understanding of DMPG-containing membranes. drugbank.com This integrated approach allows researchers to bridge the gap between macroscopic observations and molecular-level details, providing a more complete picture of membrane structure and dynamics.
Molecular dynamics (MD) simulations have become an invaluable tool for studying phospholipid bilayers at an atomic resolution. rsc.org These simulations can model the behavior of individual DMPG molecules within a bilayer, predicting properties such as area per lipid, membrane thickness, and the ordering of acyl chains. rsc.orgias.ac.innih.gov For instance, MD simulations have been used to investigate the structure and stability of bilayer edges, which is crucial for understanding processes like pore formation. nih.gov Early MD studies on similar phospholipids (B1166683) like dimyristoyl phosphatidylcholine (DMPC) have laid the groundwork for understanding the complex behavior of these molecules in a bilayer environment, including the flexibility of the head group and the disorder of the acyl chains. ias.ac.in
However, the accuracy of these computational models relies on their validation against real-world experimental data. mdpi.commdpi.com Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Neutron Spin Echo (NSE) spectroscopy provide crucial experimental benchmarks. nih.govnih.gov NMR can provide detailed information about the order and dynamics of lipid acyl chains, while NSE can directly measure collective membrane fluctuations. nih.govnih.gov A recent study on DMPG vesicles using NSE revealed that the membrane becomes softer and more dynamic during its phase transition, providing direct experimental evidence for predicted increases in membrane fluctuations. nih.gov By comparing simulation results with experimental data from these techniques, researchers can refine their computational models, leading to more accurate predictions of membrane behavior. mdpi.comnih.gov This iterative process of computational prediction and experimental validation is essential for advancing our understanding of complex systems like DMPG membranes. llnl.gov
The table below illustrates how experimental and computational techniques can be synergistically applied to study DMPG membranes.
| Research Question | Experimental Approach | Computational Approach (MD Simulations) | Insights Gained |
| Membrane Structure & Ordering | NMR Spectroscopy, X-ray Diffraction | Area per lipid, bilayer thickness, order parameters | Detailed understanding of lipid packing and the orientation of different molecular components. rsc.orgias.ac.innih.gov |
| Membrane Dynamics & Fluctuations | Neutron Spin Echo (NSE), Fluorescence Spectroscopy | Lateral diffusion coefficients, membrane bending modulus | Characterization of collective membrane motions and the physical properties governing them. nih.gov |
| Protein/Peptide-Lipid Interactions | Isothermal Titration Calorimetry (ITC), NMR, AFM | Binding free energies, interaction sites | Identification of specific interactions and their impact on membrane structure and protein function. nih.gov |
| Phase Behavior & Transitions | Differential Scanning Calorimetry (DSC) | Simulation at different temperatures and pressures | Elucidation of the molecular rearrangements that occur during phase transitions. nih.gov |
Advanced Characterization of Complex Lipid Mixtures
Biological membranes are inherently complex, composed of a diverse array of lipids. Future research will increasingly focus on characterizing DMPG within these intricate mixtures to understand how it influences and is influenced by other lipid species. Advanced analytical techniques are at the forefront of this endeavor.
Lipidomics, which aims for the large-scale analysis of cellular lipids, heavily relies on mass spectrometry (MS). nih.govnih.gov Techniques like electrospray ionization tandem mass spectrometry (ESI-MS/MS) allow for the detailed identification and quantification of individual lipid species, including DMPG, within a complex sample. nih.gov This approach is crucial for understanding how the lipid composition of a membrane changes in response to various stimuli. youtube.comyoutube.com However, a significant challenge in lipidomics is the vast dynamic range of lipid concentrations and the presence of isobaric species (molecules with the same mass but different structures), which requires sophisticated separation and detection methods. nih.govyoutube.com
To address this, researchers are employing multi-dimensional analytical platforms. Combining liquid chromatography (LC) for separation with MS for detection (LC-MS) is a powerful strategy for resolving complex lipid mixtures. nih.govyoutube.com Different chromatography techniques, such as reversed-phase (RPLC) and hydrophilic interaction liquid chromatography (HILIC), can separate lipids based on different properties like acyl chain length or headgroup polarity. youtube.com
Spectroscopic techniques also play a vital role. 1H NMR and fluorescence spectroscopy have been used to study the complexation of DMPG with proteins, revealing details about the binding interface and the conformational changes that occur upon interaction. nih.gov These methods are particularly useful for probing the local environment of DMPG within a mixed lipid system.
The following table summarizes advanced techniques for characterizing DMPG in complex mixtures.
| Technique | Information Provided | Application Example |
| Tandem Mass Spectrometry (MS/MS) | Precise identification and quantification of individual lipid species. nih.gov | Determining the relative abundance of DMPG in a total lipid extract from a cell membrane. youtube.com |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Separation of complex lipid mixtures prior to MS analysis, reducing isobaric interference. nih.govyoutube.com | Resolving different DMPG species with varying acyl chain lengths from other phospholipids in a mixture. youtube.com |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Detailed structural and dynamic information about DMPG and its interactions with other molecules. nih.gov | Characterizing the binding of a protein to a mixed lipid bilayer containing DMPG. nih.gov |
| Fluorescence Spectroscopy | Information on the local environment, fluidity, and phase behavior of the membrane. nih.gov | Monitoring changes in membrane properties upon the incorporation of DMPG into a pre-existing lipid vesicle. nih.gov |
Exploring Dimyristoyl Phosphatidylglycerol's Role in Specific Biological Pathways (e.g., signaling, not clinical)
While DMPG is widely used in model systems, emerging research is beginning to explore its more direct roles in specific, non-clinical biological signaling pathways. As an anionic phospholipid, DMPG can influence the localization and activity of proteins at the membrane surface, and it can serve as a precursor for other important signaling lipids.
Phosphatidylglycerol and its derivatives have a recognized role in cellular stress responses. researchgate.net The negative charge of the DMPG headgroup can create localized electrostatic potentials on the membrane surface, which can attract and bind specific signaling proteins. This interaction can be a crucial step in initiating a signaling cascade.
Furthermore, DMPG is metabolically linked to other key lipid second messengers, such as phosphatidic acid (PA) and diacylglycerol (DAG). drugbank.comnih.gov Enzymes like phospholipases can cleave DMPG to produce these signaling molecules. PA, for instance, is implicated in a wide array of cellular processes, including transcriptional regulation and stress signaling, and has been shown to act within the nucleus. nih.govnih.gov Similarly, DAG is a critical activator of protein kinase C, a central enzyme in many signaling pathways. nih.gov Future research will likely focus on dissecting the specific enzymes that act on DMPG and how the production of PA and DAG from DMPG is regulated in response to particular cellular cues. This will shed light on how DMPG contributes to the intricate network of lipid-mediated signaling.
| Signaling Molecule | Potential Role of DMPG | Research Focus |
| Phosphatidic Acid (PA) | Serves as a precursor for PA synthesis. nih.gov | Investigating the enzymes that convert DMPG to PA and the downstream targets of the resulting PA pool. nih.gov |
| Diacylglycerol (DAG) | Can be converted to DAG through enzymatic action. drugbank.com | Elucidating the pathways that lead from DMPG to DAG and the subsequent activation of DAG-dependent kinases. nih.gov |
| Surface Charge | Contributes to the negative charge of the membrane surface. | Studying how the presence of DMPG influences the recruitment and activation of peripheral membrane proteins. |
Development of Novel this compound-based Biomimetic Systems
The self-assembly properties of DMPG make it an ideal building block for the creation of novel biomimetic systems. drugbank.com These artificial structures, which mimic aspects of biological cells and membranes, are powerful tools for both basic research and biotechnological applications.
A key area of development is the creation of artificial cells. rsc.orgnih.govnih.gov These systems can range from simple liposomes to more complex structures with encapsulated components that replicate cellular functions. nih.govnih.gov DMPG is often incorporated into the membranes of these artificial cells to impart a negative charge, mimicking the inner leaflet of the plasma membrane, and to modulate the physical properties of the bilayer. rsc.orgresearchgate.net Researchers are using these models to study fundamental biological processes, such as the effect of membrane asymmetry on the permeability of molecules. rsc.org
DMPG is also a critical component in the development of nanovesicles and other nanoparticles. drugbank.com These structures can be designed to encapsulate and deliver various molecules. The inclusion of DMPG can influence the stability, size, and surface properties of these nanoparticles. The development of plasma membrane-derived nanovesicles, which incorporate components from natural cell membranes, is a particularly promising area. researchgate.net
Future work in this area will likely focus on creating increasingly sophisticated biomimetic systems. This could involve incorporating a wider range of lipids and proteins into DMPG-based membranes to more accurately replicate the complexity of biological membranes. patsnap.com The development of responsive biomimetic systems, which change their properties in response to specific environmental triggers, is another exciting frontier. nih.gov
| Biomimetic System | Role of DMPG | Emerging Research Directions |
| Artificial Cells/Vesicles | Provides negative surface charge, modulates membrane fluidity and stability. rsc.orgnih.gov | Creating asymmetric bilayers to study transport phenomena; encapsulating enzymes to create microreactors. rsc.orgresearchgate.net |
| Supported Lipid Bilayers | Forms a stable, planar membrane on a solid support for surface-sensitive studies. | Developing biosensors; studying the interaction of drugs and proteins with membranes. |
| Nanoparticles/Liposomes | Key component for structure formation and surface functionalization. drugbank.com | Engineering targeted delivery systems; developing responsive nanoparticles that release their cargo on demand. nih.gov |
Q & A
Q. Advanced
- Membrane Reconstitution : Use detergent-free methods (e.g., hydration-sonication) to incorporate proteins into DMPG vesicles. Monitor lipid-to-protein ratios to avoid non-specific aggregation.
- Topology Analysis : Techniques like Fourier-transform infrared spectroscopy (FTIR) or solid-state NMR can detect conformational changes in peptides (e.g., LAH4) upon binding to DMPG membranes. For example, DMPG shifts LAH4 from transmembrane to in-plane configurations at neutral pH .
How can researchers characterize the lamellarity and oxidative stability of DMPG formulations?
Q. Advanced
- Lamellarity : Use small-angle X-ray scattering (SAXS) or cryo-electron microscopy to assess bilayer stacking.
- Oxidative Stability : Measure peroxidation via thiobarbituric acid reactive substances (TBARS) assay or lipid hydroperoxide quantification. Store formulations under inert gas (e.g., argon) and add antioxidants (e.g., α-tocopherol) for long-term studies .
What role does DMPG play in membrane protein crystallization?
Advanced
DMPG’s anionic headgroup facilitates charge-mediated protein-lipid interactions , critical for stabilizing membrane proteins (e.g., aquaporin-0) in 2D crystals. Compared to zwitterionic DMPC, DMPG improves crystal order by reducing hydrophobic mismatch and enhancing lattice contacts. Optimal results require lipid/protein ratios of 10:1 (w/w) and low salt conditions to preserve electrostatic interactions .
How do DMPG’s biophysical properties compare to other phospholipids in modulating membrane dynamics?
Q. Advanced
- Charge Effects : Unlike zwitterionic DMPC, DMPG’s negative charge increases membrane surface potential, influencing ion permeability and protein recruitment.
- Chain Length : Compared to longer-chain analogs (e.g., dipalmitoyl PG), DMPG’s shorter chains lower phase transition temperatures, enabling fluid-phase studies at physiological conditions.
- Headgroup Specificity : DMPG’s glycerol moiety supports unique hydrogen-bonding networks, distinct from phosphatidylserine or phosphatidic acid .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
